Gamma-undecalactone

説明

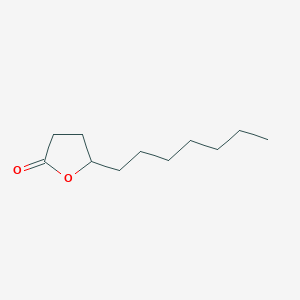

Structure

3D Structure

特性

IUPAC Name |

5-heptyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXATPHONSXBIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034287 | |

| Record name | 5-Heptyldihydro-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid, Colorless to yellow liquid with a strong fruity odor like peaches; [Reference #1], colourless to slightly yellow liquid with a fruity, peach-like odour | |

| Record name | 2(3H)-Furanone, 5-heptyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Undecalactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | gamma-Undecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/448/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils and propylene glycol; insoluble in glycerol and in water, 1 ml in 5 ml 60% alcohol (in ethanol) | |

| Record name | gamma-Undecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/448/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.942-0.945 | |

| Record name | gamma-Undecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/448/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-67-6 | |

| Record name | γ-Undecalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Furanone, 5-heptyldihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Undecanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Undecanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Undecanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 5-heptyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Heptyldihydro-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-4-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-UNDECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB1T0AG2YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Aroma of Ripe Fruit: A Technical Guide to the Natural Occurrence and Analysis of Gamma-Undecalactone

An in-depth exploration for researchers, scientists, and drug development professionals into the natural sources, biosynthesis, and analytical methodologies for the potent flavor and fragrance compound, gamma-undecalactone.

Gamma-undecalactone, a C11 lactone, is a naturally occurring flavor and fragrance compound renowned for its characteristic sweet, fruity, and peach-like aroma. This powerful organoleptic molecule plays a crucial role in the sensory profile of numerous fruits and dairy products, making it a significant target for the food, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the natural sources of gamma-undecalactone, details its biosynthetic origins, and presents established analytical protocols for its extraction and quantification.

Natural Occurrence of Gamma-Undecalactone

Gamma-undecalactone is biosynthesized by a variety of plants and microorganisms, contributing to the characteristic aroma of many natural products. Its presence has been identified in a range of fruits and dairy products, although its concentration can vary significantly depending on the species, cultivar, ripeness, and processing conditions.

Fruit Sources

A primary source of naturally occurring gamma-undecalactone is in fruits, where it contributes to the ripe and sweet aromatic notes. Key fruit sources include:

-

Peaches and Apricots: These stone fruits are perhaps the most well-known sources of gamma-undecalactone, where it is a key contributor to their characteristic flavor and aroma[1][2][3].

-

Passion Fruit: This tropical fruit also contains gamma-undecalactone as part of its complex aroma profile[1].

-

Plums, Guavas, and Apples: Various other fruits have been reported to contain gamma-undecalactone, contributing to their unique sensory attributes[4].

-

Strawberries: While gamma-decalactone is more commonly highlighted, some strawberry cultivars also produce gamma-undecalactone, influencing their fruity aroma.

Dairy Products

Gamma-undecalactone is also a natural component of milk and dairy products, where it imparts creamy and fruity notes.

-

Butter and Milk: This lactone is found in butter and milk, contributing to their characteristic flavor profile[1]. The concentration can be influenced by the animal's diet and the processing of the dairy products.

Quantitative Analysis of Gamma-Undecalactone in Natural Sources

The concentration of gamma-undecalactone in natural sources can be highly variable. The following table summarizes available quantitative data, though it is important to note that direct comparisons may be challenging due to differing analytical methodologies and sample preparations.

| Natural Source | Cultivar/Variety | Concentration Range | Analytical Method | Reference |

| Apricot (Prunus armeniaca) | Not Specified | Low Odor Activity Value | Gas Chromatography-Olfactometry | Greger & Schieberle, 2007 |

| Peach (Prunus persica) | 'Fenghuayulu' | Increases during ripening | Gas Chromatography | Li et al., 2021 |

| Various Foods | Not Applicable | Baked goods: 15.73 ppm, Frozen dairy: 7.2 ppm, Soft candy: 16.53 ppm, Nonalcoholic beverages: 6.22 ppm | Not Specified | Fenaroli's Handbook of Flavor Ingredients |

Note: Quantitative data for gamma-undecalactone is often reported alongside other lactones, with gamma-decalactone frequently being more abundant. The term "low odor activity value" suggests a concentration that is below the threshold for significant sensory impact in that specific matrix.

Biosynthesis of Gamma-Undecalactone

The biosynthesis of gamma-lactones, including gamma-undecalactone, originates from the metabolism of fatty acids. The general pathway involves the β-oxidation of a hydroxy fatty acid precursor, leading to a 4-hydroxy acid which then undergoes intramolecular esterification (lactonization) to form the stable five-membered lactone ring.

The following diagram illustrates the proposed biosynthetic pathway leading to gamma-undecalactone.

Caption: Proposed biosynthetic pathway of gamma-undecalactone from a fatty acid precursor.

Experimental Protocols for the Analysis of Gamma-Undecalactone

The accurate quantification of gamma-undecalactone from complex natural matrices requires robust extraction and analytical techniques. The most common approach involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: Solvent Extraction from Fruit Matrix

This protocol provides a general workflow for the extraction of gamma-undecalactone from a fruit matrix.

Caption: General workflow for the solvent extraction of gamma-undecalactone from a fruit sample.

Sample Preparation: Solvent Extraction from Dairy (Butter) Matrix

This protocol outlines a method for extracting lactones from a high-fat matrix like butter.

Caption: General workflow for the solvent extraction of gamma-undecalactone from a butter sample.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the separation and identification of volatile compounds like gamma-undecalactone.

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/minute.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Acquisition Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

-

Identification and Quantification:

-

Identification: The identification of gamma-undecalactone is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard and with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantification is performed by creating a calibration curve using a series of standard solutions of gamma-undecalactone of known concentrations. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample) is often used to improve the accuracy and precision of the quantification.

Conclusion

Gamma-undecalactone is a vital natural aroma compound with a significant presence in a variety of fruits and dairy products. Understanding its natural occurrence, biosynthetic pathways, and having robust analytical methods for its quantification are crucial for quality control in the food and fragrance industries, as well as for potential applications in drug development where taste and odor masking may be important. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this important natural product.

References

The Microbial Biosynthesis of Gamma-Undecalactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-undecalactone, a valuable aroma compound with a characteristic peach and apricot fragrance, is widely used in the food, beverage, and cosmetic industries. While chemical synthesis routes exist, there is a growing demand for "natural" flavor and fragrance compounds produced through biotechnological processes. This technical guide provides an in-depth overview of the microbial biosynthesis of gamma-undecalactone, focusing on the core metabolic pathways, key microorganisms, and experimental considerations. The information presented is curated for researchers and professionals engaged in the study and development of microbial cell factories for the production of high-value chemicals.

Core Biosynthesis Pathway

The microbial production of gamma-undecalactone from undecylenic acid is primarily a two-step process involving an initial hydroxylation reaction followed by a reduction step. This biotransformation is carried out by different microorganisms in a sequential manner.

-

Hydroxylation of Undecylenic Acid: The first step involves the regioselective hydroxylation of undecylenic acid at the C-4 position to form 4-hydroxy-10-undecenoic acid, which spontaneously lactonizes to form gamma-undecenolactone. This reaction is typically catalyzed by cytochrome P450 monooxygenases found in various fungi.

-

Reduction of Gamma-Undecenolactone: The unsaturated gamma-undecenolactone is then reduced to the saturated gamma-undecalactone. This reduction is commonly achieved using yeasts that possess the necessary reductase enzymes.

The following diagram illustrates the core biosynthetic pathway:

Key Microorganisms and Enzymes

Several microorganisms have been identified for their potential in the biosynthesis of gamma-undecalactone.

-

For Hydroxylation:

-

Aspergillus oryzae : This fungus is known to produce (R)-gamma-undecenolactone[1]. Aspergillus species possess a large number of cytochrome P450 genes, some of which are involved in fatty acid metabolism[2].

-

Mortierella isabellina : This fungus is capable of producing (S)-gamma-undecenolactone[1]. Mortierella species are also known for their diverse enzymatic activities related to fatty acid modification.

-

-

For Reduction:

-

Saccharomyces cerevisiae : Baker's yeast is a well-known biocatalyst for various reduction reactions, including the saturation of carbon-carbon double bonds in lactones[1].

-

Pichia etchellsii, Pichia pastoris : These yeasts are also effective in the reduction of gamma-undecenolactone to gamma-undecalactone[1].

-

The key enzymes involved in this pathway are:

-

Cytochrome P450 Monooxygenases (P450s): These heme-thiolate enzymes are crucial for the initial hydroxylation of undecylenic acid. They catalyze the insertion of an oxygen atom into the fatty acid chain, a critical step for lactonization[3]. While the specific P450s responsible for undecylenic acid hydroxylation in the mentioned fungi have not been fully characterized, the extensive P450 repertoire in these organisms suggests their involvement[2].

-

Reductases: These enzymes, often belonging to the oxidoreductase family, are responsible for the saturation of the double bond in the gamma-undecenolactone molecule.

Quantitative Data on Production

The available quantitative data on the microbial production of gamma-undecalactone and its precursor is limited. The following table summarizes the reported production titers.

| Product | Microorganism | Substrate | Titer | Reference |

| (R)-gamma-Undecenolactone | Aspergillus oryzae | Undecylenic acid | 0.5 g/L | [1] |

| (S)-gamma-Undecenolactone | Mortierella isabellina | Undecylenic acid | 6.5 g/L | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the biosynthesis of gamma-undecalactone.

Protocol 1: Hydroxylation of Undecylenic Acid to Gamma-Undecenolactone

This protocol is based on the methods described for fungal biotransformation[1].

1. Microorganism and Inoculum Preparation:

-

Strain: Aspergillus oryzae or Mortierella isabellina.

-

Inoculation Medium: MGY medium (Malt extract, Glucose, Yeast extract).

-

Procedure:

-

Inoculate the fungal strain onto MGY agar plates and incubate for 72 hours at 27°C.

-

Transfer the grown culture into a flask containing liquid malt medium and incubate for 24 hours at 27°C with shaking to generate a pre-inoculum.

-

2. Fermentation:

-

Fermentation Medium: A suitable production medium containing a carbon source (e.g., glucose), nitrogen source, and mineral salts.

-

Procedure:

-

Inoculate the production medium with the pre-inoculum.

-

Incubate at 27°C with controlled aeration and agitation.

-

After an initial growth phase (e.g., 30 hours), begin feeding the substrate, undecylenic acid. The substrate can be fed as a mixture with a carrier oil (e.g., hydrogenated sunflower oil) to reduce toxicity. A typical feeding strategy might be a continuous feed over 72-80 hours to a total concentration of around 40 g/L[1].

-

Maintain the pH of the culture at a controlled level (e.g., 6.5 for Aspergillus oryzae or 7.5 for Mortierella isabellina) using a suitable base (e.g., 5 N NaOH)[1].

-

Continue the fermentation for a total of 72 to 120 hours.

-

3. Product Extraction and Analysis:

-

Extraction:

-

Analysis:

-

Quantify the product using Gas Chromatography (GC) with a suitable internal standard (e.g., gamma-decalactone).

-

The following diagram illustrates the experimental workflow for the hydroxylation step:

Protocol 2: Reduction of Gamma-Undecenolactone to Gamma-Undecalactone

This protocol is based on methods for yeast-mediated reductions[1].

1. Microorganism and Inoculum Preparation:

-

Strain: Saccharomyces cerevisiae or a Pichia species.

-

Inoculation: Use active dry yeast or a pre-culture grown in a suitable medium like YPD (Yeast extract, Peptone, Dextrose).

2. Biotransformation:

-

Reaction Medium: A buffered solution or a simple medium containing a carbon source like glucose.

-

Procedure:

-

To the fermentation broth containing gamma-undecenolactone, add a significant amount of active dry yeast (e.g., 200 g/L) and a carbon source (e.g., 100 g/L glucose)[1].

-

Maintain the pH at around 5.5.

-

Incubate for 12 to 24 hours at 30°C with agitation and aeration.

-

3. Product Extraction and Purification:

-

Extraction: Follow the same solvent extraction procedure as described for gamma-undecenolactone.

-

Purification:

-

Concentrate the crude extract.

-

Purify the gamma-undecalactone by vacuum distillation and subsequent fractionation to achieve high purity (>99%)[4].

-

The following diagram illustrates the experimental workflow for the reduction step:

Logical Relationships in Pathway Optimization

Optimizing the production of gamma-undecalactone involves a multi-faceted approach, targeting both the hydroxylation and reduction steps. The following diagram illustrates the logical relationships between different optimization strategies.

Conclusion

The microbial biosynthesis of gamma-undecalactone presents a promising "natural" alternative to chemical synthesis. The two-step process, involving fungal hydroxylation of undecylenic acid followed by yeast-mediated reduction, is a key pathway. While the general framework of this biotransformation is established, further research is needed to identify and characterize the specific enzymes involved, particularly the cytochrome P450 monooxygenases responsible for the initial hydroxylation. Optimization of fermentation parameters and metabolic engineering of the microbial hosts hold significant potential for improving the yield and economic viability of this biotechnological process. This guide provides a foundational understanding for researchers to build upon in their efforts to develop robust and efficient microbial cell factories for gamma-undecalactone production.

References

- 1. Characterization of NAD+/NADP+-Specific Isocitrate Dehydrogenases From Oleaginous Fungus Mortierella alpina Involved in Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Robust Profiling of Cytochrome P450s (P450ome) in Notable Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US20080125345A1 - Gamma-Undecenolactone, Method for the Preparation and Use Thereof for Cosmetics and in the Form of Food Additives - Google Patents [patents.google.com]

An In-depth Technical Guide to Gamma-Undecalactone (CAS: 104-67-6)

For Researchers, Scientists, and Drug Development Professionals

Core Identity and Properties

Gamma-undecalactone (γ-undecalactone) is a lactone compound recognized for its potent and characteristic sweet, fruity, and peach-like aroma.[1] While commonly referred to as Aldehyde C-14, this is a historical misnomer, as its chemical structure is a cyclic ester, not an aldehyde.[2] It is a significant molecule in the flavor and fragrance industries and is found naturally in various fruits like peaches and apricots, as well as in butter and heated beef fat.[3][4]

Chemical and Physical Data

The fundamental chemical and physical properties of gamma-undecalactone are summarized below for easy reference.

Table 1: Chemical Identification of γ-Undecalactone

| Identifier | Value |

| CAS Number | 104-67-6[1][5] |

| Molecular Formula | C₁₁H₂₀O₂[1][5] |

| Molecular Weight | 184.28 g/mol [1][5] |

| IUPAC Name | 5-Heptyloxolan-2-one |

| Synonyms | Aldehyde C-14, Peach Aldehyde, 4-Undecanolide, 5-Heptyldihydro-2(3H)-furanone, γ-Heptyl-γ-butyrolactone[1][3][5] |

Table 2: Physicochemical Properties of γ-Undecalactone

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1][5] |

| Odor | Sweet, fruity, peach-like, creamy, coconut undertones[1][6] |

| Density | 0.944 - 0.965 g/cm³ at 20-25 °C[1][3] |

| Boiling Point | 265 - 297 °C at 760 mmHg[1][7] |

| Flash Point | >100 °C (>230 °F)[1][3] |

| Refractive Index | 1.438 - 1.454 at 20 °C[1][5] |

| Solubility | Soluble in alcohol and oils; insoluble in water[1] |

| Vapor Pressure | 0.001 - 0.00271 mmHg at 25 °C[1][8] |

Synthesis and Production Protocols

Gamma-undecalactone can be produced through various chemical synthesis routes or via biotechnological fermentation. The choice of method often depends on the desired classification ("natural" vs. synthetic) and economic factors.

Experimental Protocol: Chemical Synthesis via Radical Addition

This method describes the synthesis of gamma-undecalactone from n-octanol and acrylic acid using a peroxide initiator.

Methodology:

-

Apparatus Setup: A three-necked flask is equipped with a dropping funnel, a thermometer, and a reflux condenser.

-

Initial Charge: Add 75 mL of n-octanol and 0.2 g of boric acid (catalyst) to the flask.

-

Heating: Heat the mixture to 170°C while stirring continuously (e.g., 500 rpm with a magnetic stirrer).

-

Reactant Addition: Prepare a mixture of 25 mL of n-octanol, 8.7 mL of acrylic acid, and 2.4 mL of di-tert-butyl peroxide (initiator). Add this mixture dropwise to the reaction flask at a controlled rate (e.g., 2.6 mL/hour).

-

Reaction: Once the addition is complete, maintain the reaction mixture at 170°C under reflux for 3 hours to ensure the reaction goes to completion.

-

Work-up: After cooling, the reaction mixture contains gamma-undecalactone, which can be purified by distillation under reduced pressure.

Experimental Protocol: Biotechnological Production (Biosynthesis)

"Natural" gamma-undecalactone can be produced via fermentation, often using yeast species like Yarrowia lipolytica that can metabolize fatty acids. While the search results primarily detail the production of gamma-decalactone, the process is analogous for other lactones.

Methodology:

-

Microorganism & Inoculum: Cultivate a seed culture of Yarrowia lipolytica in a suitable growth medium.

-

Biotransformation Medium: Prepare a fermentation medium consisting of a precursor fatty acid (e.g., from castor oil), a nitrogen source (e.g., peptone), and an emulsifier (e.g., Tween 80).

-

Fermentation: Inoculate the biotransformation medium with the seed culture. Conduct the fermentation in a bioreactor at a controlled temperature (e.g., 27°C) and aeration rate (e.g., 0.2 vvm) for several days (e.g., 7 days).

-

Substrate Addition: The precursor, such as undecylenic acid, is added to the culture. The yeast performs hydroxylation and subsequent β-oxidation cycles to shorten the fatty acid chain, which then lactonizes to form gamma-undecalactone.

-

Extraction: After fermentation, the lactone is typically extracted from the broth using a solvent (e.g., cyclohexane) or by distillation. The pH may be adjusted to ensure the lactone is in its closed-ring form.

-

Purification: The extracted product is then purified, often by vacuum distillation.

Analytical Protocols

Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of gamma-undecalactone.

Experimental Protocol: Quantification by GC-MS

This protocol provides a general framework for the analysis of gamma-undecalactone in a complex matrix, such as a food or beverage product.

Methodology:

-

Sample Preparation (SPME): For volatile analysis in a liquid or solid matrix, Solid-Phase Microextraction (SPME) is a preferred method.

-

Place a known amount of the sample (e.g., 5 g) into a headspace vial.

-

If necessary, add a salt solution to improve the partitioning of the analyte into the headspace.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Injection: Desorb the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.

-

Column: Use a polar capillary column suitable for flavor compounds (e.g., DB-Wax or equivalent).

-

Oven Program: A typical temperature program would be: start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-300.

-

-

Identification and Quantification:

-

Identify gamma-undecalactone by comparing its retention time and mass spectrum to that of an authentic standard. The characteristic mass spectrum will show a prominent ion peak at m/z 85.[9]

-

Quantify the compound by creating a calibration curve using standards and measuring the peak area of a characteristic ion. The use of an internal standard is recommended for improved accuracy.

-

Visualized Workflows and Relationships

The following diagrams illustrate key processes and relationships involving gamma-undecalactone, created using the DOT language for Graphviz.

Caption: A flowchart of the chemical synthesis of γ-undecalactone.

Caption: A workflow for the 'natural' production of γ-undecalactone.

Caption: Key applications and known biological effects of γ-undecalactone.

Conclusion

Gamma-undecalactone is a well-characterized aroma compound with significant commercial applications. Its synthesis is achievable through both traditional organic chemistry and modern biotechnological methods, the latter offering a route to a "natural" label. While its primary function is as a sensory modifier in various consumer and pharmaceutical products, its toxicological profile, particularly its effect on the central nervous system at high doses, warrants consideration.[1] To date, the scientific literature has not extensively explored its role in specific cellular signaling pathways, representing a potential area for future research for professionals in drug development seeking to understand the broader biological activities of common excipients and flavorants.

References

- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 2. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Gamma-Tocotrienol Induces Apoptosis in Prostate Cancer Cells by Targeting the Ang-1/Tie-2 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gamma-undecalactone | C11H20O2 | CID 7714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ymdb.ca [ymdb.ca]

- 7. kffindia.com [kffindia.com]

- 8. mdpi.com [mdpi.com]

- 9. Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

gamma-undecalactone organoleptic properties and sensory profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Undecalactone (CAS No. 104-67-6), often referred to by the misnomer 'aldehyde C-14', is a lactone recognized for its potent and characteristic fruity aroma and flavor.[1][2] This molecule is a key component in the flavor and fragrance industry, valued for its ability to impart ripe peach and apricot nuances.[1] It is also found naturally in various fruits and dairy products.[3] This technical guide provides an in-depth overview of the organoleptic properties, sensory profile, and the methodologies used to evaluate this important flavor and fragrance compound.

Organoleptic Properties and Sensory Profile

Gamma-Undecalactone is characterized by a complex and multifaceted sensory profile. Its primary aroma is overwhelmingly described as fruity, with a dominant ripe peach character.[1][4] This is often accompanied by creamy, fatty, and lactonic undertones, with nuances of coconut and apricot.[1][2][4][5]

The flavor profile is similarly complex, described as creamy, fatty, and coconut-like, with notes of vanilla, nutty, macadamia, and a distinct peach character.[2] At a concentration of 30 ppm, its taste is described as fatty, coconut, creamy, vanilla, nutty, macadamia, and peach.[2]

Quantitative Sensory Data

Quantifying the sensory impact of a compound is crucial for its application. This is typically achieved by determining its detection and recognition thresholds. The detection threshold is the minimum concentration at which a substance is detectable, while the recognition threshold is the concentration at which it can be identified.

| Sensory Parameter | Medium | Threshold Value | Method |

| Odor Detection Threshold | Air | Data not publicly available in a standardized, non-proprietary format. Commercial databases offer this information for a fee.[6] | Dynamic Olfactometry (e.g., EN 13725) |

| Taste Detection Threshold | Water | 30 ppm | Not specified in the available literature. |

Note: The lack of a standardized, publicly available odor detection threshold highlights a gap in the scientific literature and underscores the proprietary nature of some sensory data in the flavor and fragrance industry.

Experimental Protocols for Sensory Evaluation

The sensory profile of gamma-undecalactone is determined through rigorous and standardized experimental protocols involving human subjects. These methods can be broadly categorized into descriptive analysis and threshold determination.

Descriptive Sensory Analysis

Descriptive analysis aims to identify and quantify the individual sensory attributes of a substance. A trained sensory panel is typically used for this purpose.

Protocol: Quantitative Descriptive Analysis (QDA) of Peach Aroma

This protocol is adapted from methodologies used for the sensory evaluation of peach aroma, where gamma-undecalactone is a key component.[4][7]

-

Panelist Selection and Training: A panel of 10-12 individuals is selected based on their sensory acuity and ability to articulate perceptions. Training involves familiarization with peach aroma standards, including pure gamma-undecalactone, to develop a consensus vocabulary for aroma attributes (e.g., "ripe peach," "creamy," "coconut," "floral," "green").

-

Sample Preparation: A solution of gamma-undecalactone is prepared in a neutral solvent (e.g., propylene glycol or deodorized mineral oil) at a concentration determined to be representative of its typical use levels. Samples are presented in coded, covered glass containers to minimize visual bias.

-

Evaluation Procedure: Panelists evaluate the samples in individual, well-ventilated booths. They are instructed to assess the aroma by sniffing the headspace of the sample.

-

Data Collection: Panelists rate the intensity of each identified attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high" or a 10-point numerical scale).

-

Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to generate a sensory profile, often visualized as a spider or radar plot.

Sensory Threshold Determination

Threshold tests are conducted to determine the concentration at which a substance can be detected or recognized. The ASTM E679 standard provides a widely accepted methodology for this.[8][9][10][11]

Protocol: Forced-Choice Ascending Concentration Series (ASTM E679)

-

Panelist Selection: A panel of at least 20 individuals is screened for their ability to detect the stimulus .

-

Sample Preparation: A series of concentrations of gamma-undecalactone in a neutral medium (e.g., purified water for taste, or air for odor) is prepared. The concentrations are arranged in an ascending geometric series (e.g., increasing by a factor of two or three).

-

Presentation: At each concentration step, panelists are presented with a set of three samples (a "triangle test"), two of which are blanks (medium only) and one is the test sample containing gamma-undecalactone. The order of presentation is randomized.

-

Evaluation Procedure: Panelists are forced to choose the sample they believe is different from the other two, even if they are not certain. This is repeated for each concentration step in the ascending series.

-

Data Analysis: The individual threshold is calculated as the geometric mean of the last concentration at which an incorrect response was given and the first concentration at which a correct response was given. The group threshold is the geometric mean of the individual thresholds.

Signaling Pathway for Olfactory Perception

The perception of gamma-undecalactone, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific OR that binds to gamma-undecalactone has not been definitively identified in publicly available literature, the general signaling cascade is well-established. This process is a G-protein coupled receptor (GPCR) signaling pathway.[12]

Upon binding of gamma-undecalactone to its specific OR, the following cascade is initiated:

-

Activation of G-protein: The activated OR interacts with a heterotrimeric G-protein, specifically Gαolf. This leads to the exchange of GDP for GTP on the Gαolf subunit.

-

Activation of Adenylyl Cyclase: The activated Gαolf subunit dissociates and activates adenylyl cyclase type III (ACIII).

-

cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows for the influx of cations (Na+ and Ca2+), leading to the depolarization of the olfactory sensory neuron.

-

Signal Transmission: This depolarization generates an action potential that is transmitted along the axon of the neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the characteristic peach-like aroma.

Visualizations

Caption: Workflow for Sensory Threshold Determination (ASTM E679).

Caption: Canonical Olfactory Signal Transduction Pathway.

References

- 1. fraterworks.com [fraterworks.com]

- 2. gamma-undecalactone (aldehyde C-14 (so-called)), 104-67-6 [thegoodscentscompany.com]

- 3. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 4. Integrating Sensory Evaluation, Electronic Nose, and Metabolomics to Characterize Aroma in Peach and Nectarine Varieties | MDPI [mdpi.com]

- 5. scribd.com [scribd.com]

- 6. odourthreshold.com [odourthreshold.com]

- 7. SENSORY EVALUATION AND PEACH FRUIT QUALITY | International Society for Horticultural Science [ishs.org]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. img.antpedia.com [img.antpedia.com]

- 12. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Historical Discovery and Synthesis of Gamma-Undecalactone

Introduction

Gamma-undecalactone (γ-undecalactone), also known by its traditional though chemically inaccurate name Aldehyde C-14, is a significant aroma compound prized for its characteristic ripe peach fragrance.[1][2][3][4] It is a member of the lactone family of organic compounds, specifically a γ-lactone, which contains a five-membered ring.[5] This molecule has found extensive application in the flavor and fragrance industries, notably in iconic perfumes and as a key component in various food flavorings.[1][2][3][4] This technical guide provides a comprehensive overview of the historical discovery of gamma-undecalactone, detailed experimental protocols for its principal synthesis routes, a comparative analysis of quantitative data, and a visualization of the relevant biochemical pathway for its sensory perception.

Historical Discovery and Early Applications

Gamma-undecalactone was first synthesized in 1908 by the Russian chemists Jukov and Schestakow.[2] Despite its lactone structure, it was given the misnomer "Aldehyde C-14" within the perfumery trade, a name that has persisted.[1][2] Its potential in fragrance was quickly recognized, and it was first incorporated into a perfume base called Persicol.[1] One of its earliest appearances was in the 1913 perfume Nuit de Chine by Maurice Schaller.[1] However, its most famous early use was as a key ingredient in the legendary chypre perfume Mitsouko by Jacques Guerlain in 1919, where it imparted a distinct and revolutionary fruity-peach note.[1][2][3] The material was also used in popular violet-themed perfumes around the time of its discovery.[6][7]

Synthesis of Gamma-Undecalactone: A Comparative Overview

Gamma-undecalactone can be synthesized through various chemical and biotechnological routes. The choice of method often depends on factors such as desired yield, purity, cost, and whether a "natural" label is sought for the final product.

Chemical Synthesis Methods

Several chemical methods have been developed for the industrial production of gamma-undecalactone. The most prominent of these include the acid-catalyzed isomerization of undecylenic acid and the free-radical addition of n-octanol to acrylic acid.

Table 1: Comparison of Key Chemical Synthesis Methods for Gamma-Undecalactone

| Synthesis Method | Starting Materials | Catalyst/Initiator | Key Reaction Conditions | Reported Yield |

| Isomerization of Undecylenoic Acid | Undecylenoic acid | Sulfuric acid | 95-100°C, 20 hours | Not explicitly stated in the provided abstract, but implied to be a viable industrial method. |

| Radical Addition of n-Octanol to Acrylic Acid | n-Octanol, Acrylic acid | Boric acid or Zinc bromide (catalyst), Di-tert-butyl peroxide or Dibenzoyl peroxide (initiator) | 160-190°C, 3-5 hours reflux | 78.52% - 80.53%[6][8] |

| Reaction of Heptyl Ethylene Oxide with Sodiomalonic Ester | Heptyl ethylene oxide, Sodiomalonic ester | Not specified | Not specified | Mentioned as a viable synthesis route.[3][9] |

Biotechnological Synthesis

The demand for natural flavor and fragrance compounds has driven the development of biotechnological methods for producing gamma-undecalactone. This typically involves the biotransformation of substrates by microorganisms. While much of the research focuses on the closely related gamma-decalactone, the principles are applicable to gamma-undecalactone production. The yeast Yarrowia lipolytica is a well-studied organism for this purpose, capable of converting ricinoleic acid (from castor oil) into gamma-lactones through the β-oxidation pathway.[1][2][7][10]

Detailed Experimental Protocols

Synthesis via Peroxide-Initiated Radical Addition of n-Octanol to Acrylic Acid

This method relies on the free-radical addition of an alcohol to an alkene, followed by lactonization.

Experimental Workflow

Caption: Workflow for the synthesis of gamma-undecalactone via radical addition.

Protocol:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser, add 75 mL of n-octanol and 0.2 g of boric acid.[8]

-

Initiation: Begin stirring and heat the mixture to 170°C.[8]

-

Addition of Reactants: Prepare a mixture of 25 mL of n-octanol, 8.7 mL of acrylic acid, and 2.4 mL of di-tert-butyl peroxide. Add this mixture dropwise to the reaction flask over a period of approximately 3.3 hours.[8]

-

Reaction: After the addition is complete, maintain the reaction mixture at 170°C and reflux for an additional 3 hours.[8]

-

Work-up: After cooling, the reaction mixture is subjected to distillation to recover the excess n-octanol.

-

Purification: The crude product is then purified by vacuum distillation to yield gamma-undecalactone.

Synthesis via Isomerization of Undecylenic Acid

This classic method involves the acid-catalyzed intramolecular cyclization of undecylenic acid.

Protocol:

-

Reaction Setup: In a reaction vessel equipped for cooling and stirring, place 600 g of undecylenic acid (99.2% purity).[11]

-

Acid Addition: Slowly add 300 g of 92% sulfuric acid dropwise while maintaining the temperature below 50°C.[11]

-

Reaction: After the addition, slowly heat the mixture to 95-100°C and maintain this temperature with stirring for 20 hours. The reaction mixture will darken, and sulfur dioxide will be evolved.[11]

-

Quenching: Cool the mixture to 50°C and add 600 g of cold water, stirring for 30 minutes.[11]

-

Extraction and Neutralization: Add 500 g of toluene and a 10% aqueous sodium carbonate solution until the mixture is alkaline. Heat to 80°C to aid phase separation. Separate the aqueous layer.[11]

-

Washing and Purification: Wash the toluene layer with water. The combined aqueous layers can be back-extracted with toluene. The combined organic layers are then distilled to remove the toluene, and the residue is purified by vacuum distillation to yield gamma-undecalactone.[11]

Sensory Perception of Gamma-Undecalactone

The perception of gamma-undecalactone's peachy aroma is initiated by its interaction with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons (OSNs) in the nasal cavity.[12] This interaction triggers a signaling cascade that results in the transmission of a neural signal to the brain.

Canonical Olfactory Signaling Pathway

Caption: The canonical olfactory signal transduction pathway.

The binding of an odorant molecule like gamma-undecalactone to its specific OR causes a conformational change in the receptor.[13] This activates an associated G protein, Gαolf, which in turn activates adenylyl cyclase type III.[12][13][14] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺) and subsequent depolarization of the neuron.[12][13] This depolarization generates an action potential that travels along the axon of the OSN to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the peach aroma.

Conclusion

Gamma-undecalactone remains a vital molecule in the fields of flavor and fragrance chemistry. Its journey from its discovery in the early 20th century to its modern production via sophisticated chemical and biotechnological methods highlights the evolution of industrial organic synthesis. For researchers and professionals in drug development, understanding the synthesis and biological activity of such molecules can provide insights into receptor interactions and the design of novel bioactive compounds. The detailed protocols and comparative data presented here serve as a valuable resource for the practical synthesis and further study of this important lactone.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Undecalactone Gamma (104-67-6) – Premium Fruity-Peachy Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. CN101402628A - Synthesis of gamma-undecalactone - Google Patents [patents.google.com]

- 5. CN102351814A - Synthesis method of chiral gamma-undecalactone - Google Patents [patents.google.com]

- 6. Synthesis of gamma-undecalactone - Eureka | Patsnap [eureka.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US Natural Gamma Undecalactone manufacturers and suppliers in China - ODOWELL [odowell.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. EP0293659A2 - Process for the preparation of gamma-undecalactone from omega-undecylenoic acid - Google Patents [patents.google.com]

- 12. The role of the odorant receptors in the formation of the sensory map - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactome | Olfactory Signaling Pathway [reactome.org]

In-Depth Technical Guide: Gamma-Undecalactone Safety and Toxicity for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and toxicity profile of gamma-undecalactone for its use in a laboratory setting. The information is compiled from available safety data sheets and toxicological assessments to ensure safe handling and experimental use.

Core Safety and Toxicity Data

Gamma-undecalactone is a widely used fragrance and flavoring agent. For laboratory purposes, understanding its toxicological profile is crucial for risk assessment and the implementation of appropriate safety measures.

Physical and Chemical Properties

A summary of the key physical and chemical properties of gamma-undecalactone is provided in the table below.

| Property | Value | Reference |

| CAS Number | 104-67-6 | [1][2] |

| Molecular Formula | C11H20O2 | [1][2] |

| Molecular Weight | 184.28 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2][3][4] |

| Odor | Fruity, peach-like | [2][3] |

| Boiling Point | 286 °C @ 2.00 mm Hg | [5] |

| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [2][6][7] |

| Density | ~0.944 - 0.950 g/cm³ at 20-25 °C | [2][8][9] |

| Solubility | Insoluble in water; Soluble in alcohol and oils | [2][3][9] |

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for gamma-undecalactone.

Acute Toxicity

| Route of Exposure | Species | Test | Result | Reference |

| Oral | Rat | LD50 | 18,500 mg/kg | [6][8] |

| Dermal | Rat | LD50 | > 2,000 mg/kg | [8] |

Irritation and Sensitization

| Endpoint | Species | Test | Result | Reference |

| Skin Irritation | Rabbit | Skin Irritation Test | Causes skin irritation. Severe irritant at 100 µg/24 hours. | [3][6][8] |

| Eye Irritation | Not specified | Eye Irritation Test | Causes serious eye irritation. | [3][6][8] |

| Respiratory Irritation | Not specified | N/A | May cause respiratory irritation. | [1][3][6][8] |

| Skin Sensitization | Human | Human Experience | At 2% solution, no irritation or sensitization reported. | [4][6][10] |

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation of safety data. The following sections describe the general principles of the protocols used for the studies cited.

Acute Oral Toxicity (LD50) - Rat

The acute oral toxicity of gamma-undecalactone was likely determined using a protocol similar to the OECD Guideline 401 or 420.

Principle: A group of rats is administered a single dose of the substance by gavage. The animals are observed for a set period, typically 14 days, for signs of toxicity and mortality. The LD50 value, the dose that is lethal to 50% of the test population, is then calculated.

General Procedure:

-

Animals: Young, healthy adult rats of a single strain are used.

-

Dosage: A range of doses is administered to different groups of animals.

-

Administration: The substance is administered orally via gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The LD50 is calculated using statistical methods.

Skin Irritation - Rabbit

The skin irritation potential was likely assessed following a protocol similar to the OECD Guideline 404.

Principle: The substance is applied to a small area of the clipped skin of a rabbit, and the degree of irritation is observed and scored over a period of time.

General Procedure:

-

Animals: Healthy young adult albino rabbits are used.

-

Application: A small amount of the test substance (e.g., 0.5 mL of liquid or 0.5 g of solid) is applied to a patch of clipped, intact skin. The application site is then covered with a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours after exposure).

-

Scoring: The reactions are scored on a numerical scale (e.g., 0-4 for both erythema and edema).

-

Classification: The substance is classified as an irritant or non-irritant based on the mean scores.

Skin Sensitization - Human Repeated Insult Patch Test (HRIPT)

The assessment of skin sensitization in humans is often conducted using the HRIPT.

Principle: The test material is repeatedly applied to the same site on the skin of human volunteers to induce sensitization (induction phase), followed by a challenge phase where the substance is applied to a new site to elicit a potential allergic reaction.

General Procedure:

-

Subjects: A panel of human volunteers is recruited.

-

Induction Phase: The test substance, at a non-irritating concentration, is applied under a patch to the same skin site multiple times over several weeks (e.g., 9 applications over 3 weeks).

-

Rest Period: A rest period of about 2 weeks follows the induction phase to allow for the development of an immune response.

-

Challenge Phase: A challenge patch with the test substance is applied to a naive skin site.

-

Observation and Scoring: The challenge site is observed for signs of an allergic reaction (e.g., erythema, edema, papules) at 24, 48, and 72 hours after application and scored by a trained evaluator.

Genotoxicity and Repeated Dose Toxicity

Currently, specific, publicly available genotoxicity and repeated-dose toxicity studies for gamma-undecalactone with detailed experimental protocols are limited. However, based on information for structurally related lactones, it is generally considered not to be genotoxic.[11] No significant adverse effects were observed in 90-day or 2-year feeding studies in rats, suggesting low repeated-dose toxicity.[10][12] For a comprehensive risk assessment, it is recommended to consult more detailed toxicological profiles or conduct specific studies if required for a particular application.

Laboratory Safety Workflow

The following diagram illustrates a general workflow for the safe handling of chemicals like gamma-undecalactone in a laboratory setting.

Caption: General Laboratory Chemical Safety Workflow.

Handling and Storage Recommendations

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Use only in a well-ventilated area.[1][8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][8] Wash hands thoroughly after handling.[1][8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][13]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[1][3]

-

Spills: In case of a spill, absorb with an inert material and place it in a suitable disposal container.[1] Ensure adequate ventilation and prevent the spill from entering drains.[1]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][8]

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]

This guide is intended to provide essential safety and toxicity information for the laboratory use of gamma-undecalactone. It is crucial to always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling any chemical and to perform a thorough risk assessment for any new experimental procedure.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. :: Environmental Analysis Health and Toxicology [eaht.org]

- 5. oecd.org [oecd.org]

- 6. Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. daikinchemicals.com [daikinchemicals.com]

- 8. Gamma-undecalactone | C11H20O2 | CID 7714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Gamma-hexalactone flavoring causes DNA lesion and modulates cytokines secretion at non-cytotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 11. Clarification of some aspects related to genotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. Micronucleus test - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of Gamma-Undecalactone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of gamma-undecalactone, a widely used fragrance and flavor compound. This document is intended for researchers, scientists, and professionals in drug development who require an in-depth understanding of its behavior in various organic solvent systems.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities are more likely to be soluble in one another. Gamma-undecalactone, a lactone, possesses both a polar ester group and a nonpolar alkyl chain, influencing its solubility in a range of organic solvents.

Solubility Profile of Gamma-Undecalactone

Extensive literature review indicates that gamma-undecalactone is generally characterized by its good solubility in many common organic solvents, particularly those with moderate to low polarity. Conversely, it is known to be insoluble in highly polar solvents such as water and glycerol.[1]

Qualitative and Semi-Quantitative Solubility Data

| Solvent Class | General Solubility | Specific Data Points | Source(s) |

| Alcohols | Soluble | Soluble in ethanol.[2][3][4] One source specifies a solubility of 1 ml in 5 ml of 60% ethanol.[1] | [1][3][4] |

| Oils (Fixed Oils) | Soluble | Generally soluble in most fixed oils.[1] | [1] |

| Glycols | Soluble | Soluble in propylene glycol.[1] | [1] |

| General Organic Solvents | Soluble | Described as soluble in most common organic solvents.[3] | [2][3] |

| Highly Polar Solvents | Insoluble | Insoluble in water and glycerol.[1][4] | [1][4] |

It is important to note that since gamma-undecalactone is a liquid at room temperature, for many common organic solvents it can be considered miscible rather than having a discrete solubility limit.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for gamma-undecalactone in specific organic solvents, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method is suitable for determining the solubility of a liquid compound in a liquid solvent.

Objective: To determine the concentration of gamma-undecalactone in a saturated solution of a given organic solvent at a specified temperature.

Materials:

-

Gamma-undecalactone (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Glass vials with screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically inert, e.g., PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of gamma-undecalactone to a known volume of the selected organic solvent in a glass vial. The presence of a distinct second phase of undissolved gamma-undecalactone should be visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The agitation should be vigorous enough to ensure thorough mixing.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow for the separation of the two phases.

-

To further ensure complete separation of the undissolved gamma-undecalactone, centrifuge the vials at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear, saturated supernatant (the solvent phase) using a syringe.

-

Filter the aliquot through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining micro-droplets of the undissolved solute.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of gamma-undecalactone.

-

A calibration curve should be prepared using standard solutions of gamma-undecalactone of known concentrations in the same solvent.

-

-

Data Reporting:

-

Calculate the solubility of gamma-undecalactone in the organic solvent based on the concentration of the saturated solution and the dilution factor.

-

Report the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), and specify the temperature at which the measurement was made.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of gamma-undecalactone solubility in an organic solvent.

Caption: Workflow for determining the solubility of gamma-undecalactone.

References

An In-depth Technical Guide to the Stereoisomers of Gamma-Undecalactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-undecalactone, commonly known as aldehyde C-14 or peach aldehyde, is a significant aroma compound utilized extensively in the flavor, fragrance, and cosmetic industries.[1][2] This molecule contains a single chiral center, giving rise to two stereoisomers: (R)-gamma-undecalactone and (S)-gamma-undecalactone. These enantiomers, despite having identical chemical formulas and physical properties in an achiral environment, exhibit distinct sensory characteristics. The (R)-enantiomer is predominantly responsible for the characteristic sweet, fruity, and peach-like aroma, while the (S)-enantiomer possesses a less distinct, more fatty or waxy note. This guide provides a comprehensive technical overview of the stereoisomers of gamma-undecalactone, detailing their physicochemical and sensory properties, natural distribution, biosynthesis, and the analytical methods for their separation and characterization.

Introduction to Chirality in Gamma-Undecalactone

Chirality is a fundamental concept in chemistry where a molecule is non-superimposable on its mirror image.[3] Gamma-undecalactone (5-heptyldihydro-2(3H)-furanone) possesses an asymmetric carbon atom at the C4 position of the lactone ring, which is the source of its chirality.[3] This results in two distinct enantiomeric forms, (R) and (S), which can evoke different biological and sensory responses. The natural product is often found with a high enantiomeric excess of the (R)-form, which is associated with the desirable fruity aroma.[1]

Physicochemical and Sensory Characteristics

The distinct properties of the (R) and (S) enantiomers are critical for their application. While many physical properties are identical for both enantiomers (e.g., boiling point, density), they differ in their interaction with polarized light (optical rotation) and, most importantly, their interaction with olfactory receptors, leading to different odor profiles and detection thresholds.

Table 1: Comparative Properties of Gamma-Undecalactone Stereoisomers

| Property | (R)-gamma-Undecalactone | (S)-gamma-Undecalactone | Racemic Gamma-Undecalactone |

|---|---|---|---|

| Synonyms | (R)-(+)-4-Heptylbutan-4-olide | (S)-(-)-4-Heptylbutan-4-olide | Aldehyde C-14, Peach Aldehyde |

| CAS Number | 74568-06-2 | 139533-02-1 | 104-67-6[4] |

| Molecular Formula | C₁₁H₂₀O₂ | C₁₁H₂₀O₂ | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol | 184.28 g/mol | 184.28 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid[5] |

| Boiling Point | ~286 °C (est.) | ~286 °C (est.) | 297 °C @ 760 mmHg[6] |

| Density | Data not available | Data not available | 0.941-0.947 g/cm³ @ 25°C[6] |

| Optical Rotation ([α]ᴅ) | Positive (+) | Negative (-) | -2° to +2°[7] |

| Odor Profile | Strong, sweet, fruity, peach, creamy[7] | Fatty, waxy, less intense | Fruity, peach, creamy, fatty[1] |

| Odor Threshold | Data not available | Data not available | 60 ppb (in water) |

Natural Occurrence and Biosynthesis

Gamma-undecalactone is a natural constituent of many fruits and dairy products, including peaches, apricots, passion fruit, butter, and milk.[1] In most natural sources, the (R)-enantiomer is found in significantly higher proportions.

The biosynthesis of γ-lactones in plants is believed to originate from fatty acid metabolism. The proposed pathway involves the hydroxylation of a fatty acid precursor followed by chain shortening via the β-oxidation pathway and subsequent spontaneous intramolecular cyclization (lactonization) under acidic conditions. For gamma-undecalactone (a C11 lactone), the likely precursor is a C15 hydroxy fatty acid. This precursor can be formed from more common fatty acids like palmitic acid (C16) or oleic acid (C18), which are abundant in fruits like peaches, through a series of enzymatic steps including hydroxylation and one or more cycles of β-oxidation.[3]

Caption: Proposed biosynthetic pathway for (R)-gamma-undecalactone from fatty acid precursors in plants.

Experimental Protocols

The analysis and separation of gamma-undecalactone stereoisomers are primarily achieved through chiral gas chromatography (GC).

Chiral Gas Chromatography for Enantiomeric Separation

Objective: To separate and quantify the (R) and (S) enantiomers of gamma-undecalactone from a sample matrix.

Principle: Chiral GC utilizes a stationary phase containing a chiral selector, typically a derivatized cyclodextrin, which forms transient diastereomeric complexes with the enantiomers.[3] The differing stability of these complexes results in different retention times, allowing for their separation.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.

-

Chiral Column: A capillary column with a chiral stationary phase is essential. A commonly used phase for lactone separation is a derivatized beta-cyclodextrin column.

-

Recommended Column: Rt-βDEXsa (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent.[3]

-

-

Sample Preparation: The sample should be diluted in a suitable solvent (e.g., dichloromethane or hexane). If the lactone is present in a complex matrix (e.g., fruit extract), a prior extraction step such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary.

-

GC Conditions (Example Protocol):

-

Injector Temperature: 220°C

-

Carrier Gas: Helium or Hydrogen

-

Flow Rate: ~60 cm/sec (Helium)[3]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 100°C at a rate of 15°C/minute.

-

Ramp 2: Increase to 220°C at a rate of 3°C/minute.[3]

-

-

Detector Temperature: 220°C (FID or MS transfer line)

-

-

Data Analysis: The enantiomeric ratio (e.r.) or enantiomeric excess (e.e.) is calculated by integrating the peak areas of the eluted (R) and (S) enantiomers. Identification is confirmed by comparing retention times with authentic standards.

Caption: General experimental workflow for the chiral analysis of gamma-undecalactone.

Conclusion

The stereoisomers of gamma-undecalactone provide a clear example of the importance of chirality in flavor and fragrance chemistry. The distinct peachy aroma of the (R)-enantiomer contrasts with the less remarkable sensory profile of its (S)-counterpart, highlighting the stereospecific nature of human olfactory perception. Understanding the properties, natural distribution, and biosynthesis of these isomers is crucial for quality control in the food and fragrance industries, for the development of novel synthesis routes, and for authenticating natural products. The continued application of advanced analytical techniques like chiral gas chromatography will further elucidate the roles of these important stereoisomers.

References

- 1. gamma-undecalactone (aldehyde C-14 (so-called)), 104-67-6 [thegoodscentscompany.com]

- 2. olfactorian.com [olfactorian.com]

- 3. From Biorefinery to Food Product Design: Peach (Prunus persica) By-Products Deserve Attention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 57084-17-0 CAS MSDS (GAMMA-UNDECALACTONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fraterworks.com [fraterworks.com]

- 6. Odor Detection Thresholds & References [leffingwell.com]

- 7. Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

Methodological & Application

Application Notes and Protocols for the Synthesis of Gamma-Undecalactone via Microbial Biotransformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-undecalactone (γ-undecalactone) is a valuable aroma compound with a characteristic peachy and fruity fragrance, widely used in the food, beverage, cosmetic, and pharmaceutical industries. While chemical synthesis routes exist, there is a growing demand for "natural" flavor and fragrance compounds, driving interest in biotechnological production methods. Microbial biotransformation offers a promising and sustainable alternative for the synthesis of chiral and natural γ-undecalactone.

These application notes provide a detailed overview and experimental protocols for a two-step microbial biotransformation process for the synthesis of γ-undecalactone from undecylenic acid. The process involves an initial hydroxylation step to produce an intermediate, γ-undecenolactone, followed by a reduction step to yield the final product, γ-undecalactone.

Principle of the Biotransformation

The microbial synthesis of γ-undecalactone from undecylenic acid is a two-stage process that leverages the specific enzymatic activities of different microorganisms:

-